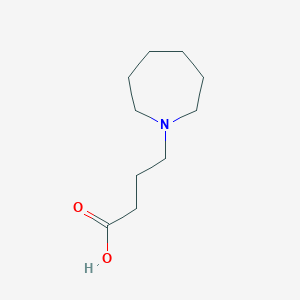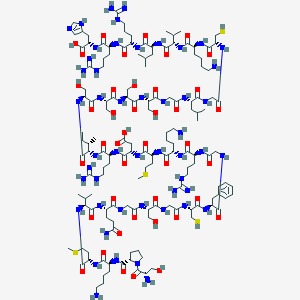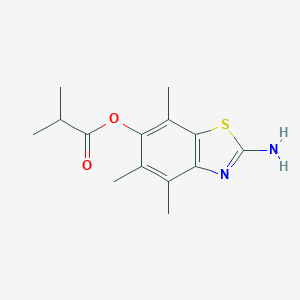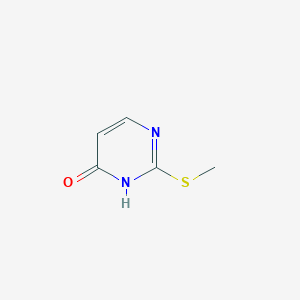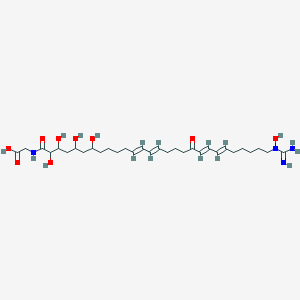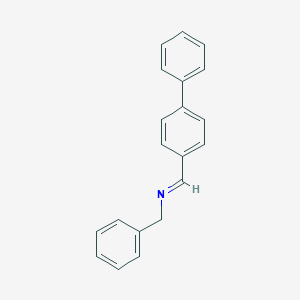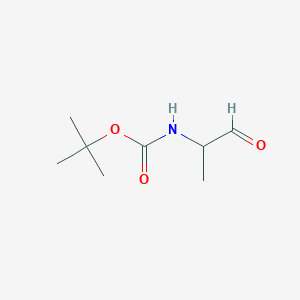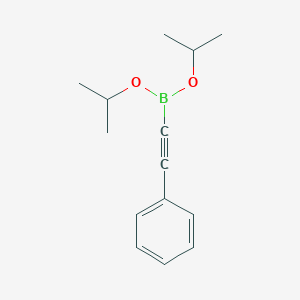
2-Phenylacetylene-1-boronic acid diisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-Phenylacetylene-1-boronic acid diisopropyl ester" is a compound that belongs to the family of boronic esters, which are known for their versatile reactivity and utility in organic synthesis. Boronic esters are crucial in cross-coupling reactions, serving as intermediates in the formation of carbon-carbon bonds, and have applications in material science, medicinal chemistry, and as sensors.
Synthesis Analysis
The synthesis of boronic esters typically involves the reaction of organoboronic acids with appropriate alcohols in the presence of catalysts. While specific synthesis protocols for "2-Phenylacetylene-1-boronic acid diisopropyl ester" are not directly available, related compounds have been synthesized through rhodium-catalyzed copolymerization processes and reactions involving phenylacetylene derivatives (Ohsawa et al., 2011).
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by the boron atom's ability to coordinate with oxygen atoms from the ester groups, leading to stable, yet reactive, compounds. Structural effects influence the stability and reactivity of these esters, as seen in studies on cyclic phenylboronic esters (Roy & Brown, 2007).
Chemical Reactions and Properties
Boronic esters engage in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by their ability to form transient boronate complexes with halides or triflates under catalytic conditions. This reactivity is pivotal in constructing carbon-carbon bonds in organic synthesis. The stability and reaction rates of boronic esters are influenced by their structure, with cyclic esters showing different reactivities compared to their acyclic counterparts (Roy & Brown, 2007).
Physical Properties Analysis
The physical properties of boronic esters, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Cyclic boronic esters, for example, are generally more stable and exhibit different physical properties compared to acyclic variants due to the ring strain and the nature of the substituents attached to the boron atom.
Chemical Properties Analysis
Boronic esters are known for their dynamic covalent chemistry, enabling them to form reversible bonds with diols and amines. This property is exploited in various applications, including sensor development and dynamic combinatorial chemistry. The chemical properties of "2-Phenylacetylene-1-boronic acid diisopropyl ester" would be expected to mirror these characteristics, allowing for selective reactions and transformations under specific conditions.
For a deeper dive into the synthesis, molecular structure, chemical reactions, and properties of related compounds, the following references provide comprehensive insights:
- Sousuke Ohsawa et al., 2011, on the synthesis and chiral amplification in poly(phenylacetylene) copolymers (Ohsawa et al., 2011).
- C. Roy and H. Brown, 2007, on the stability and structural effects on boronic esters (Roy & Brown, 2007).
Aplicaciones Científicas De Investigación
Polymer Synthesis Enhancement
Boronic acid derivatives, similar to 2-Phenylacetylene-1-boronic acid diisopropyl ester, have been utilized to improve polymer synthesis strategies. For instance, a method for generating methacrylamido phenylboronic acids through a two-step deprotection of pinacolato methacrylamido phenylene boronic esters has been reported. This process yields boronic acid-containing methacrylamido monomers with good yield and purity, facilitating their incorporation into polymers (D'Hooge et al., 2008).
Helicity and Memory in Polymers
Research on poly(phenylacetylene)s bearing phosphonic acid pendants has shown that these polymers can form predominantly one-handed helical conformations when complexed with chiral amines. Such interactions not only induce circular dichroism but also enable the memorization of macromolecular helicity, demonstrating the potential of boronic acid derivatives in creating polymers with unique optical properties (Onouchi et al., 2004).
Protective Groups for Diols
2,6-Bis(trifluoromethyl)phenylboronic esters have been explored as protective groups for diols, showcasing their stability and tolerance to various organic transformations. Such esters can be deprotected under mild conditions, highlighting their utility in the synthesis of complex organic molecules with potential anti-angiogenic activities (Shimada et al., 2018).
Biomedical Applications
Phenylboronic acid-polymers (PBA-polymers) have garnered attention for their stimuli-responsive properties, useful in drug delivery, tissue engineering, and biomolecule sensing. The ability of these polymers to form reversible covalent bonds with diols, coupled with their pH sensitivity, underscores the versatility of boronic acid derivatives in biomedical applications (Ryu et al., 2019).
Advanced Polymerization Techniques
Innovative polymerization techniques leveraging boronic acid esters have been developed, such as the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This method enables the synthesis of π-conjugated polymers with boronic acid ester moieties, offering new avenues for creating functional materials (Nojima et al., 2016).
Propiedades
IUPAC Name |
2-phenylethynyl-di(propan-2-yloxy)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUSGOPAKRSLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448870 |
Source


|
| Record name | Dipropan-2-yl (phenylethynyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylacetylene-1-boronic acid diisopropyl ester | |
CAS RN |
121021-26-9 |
Source


|
| Record name | Dipropan-2-yl (phenylethynyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

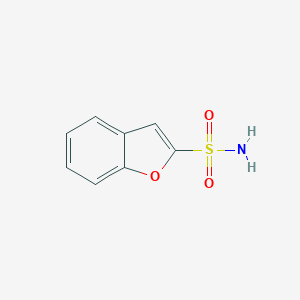
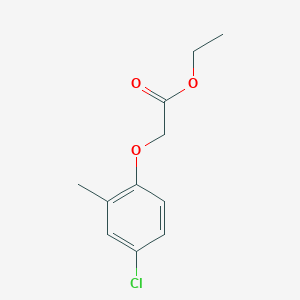
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
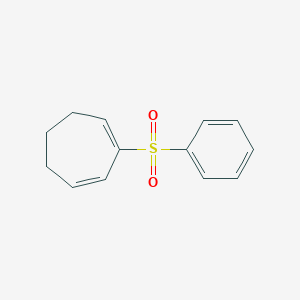
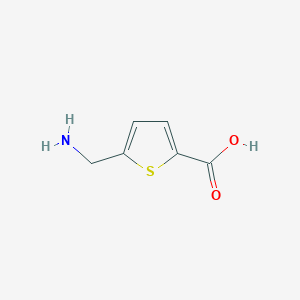
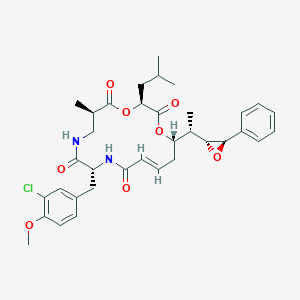
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
